OX1R Antagonist Potency of 1-(3-Oxetanyl)-3-piperidinamine vs. In-Class Analogs
In a cell-based assay, 1-(3-oxetanyl)-3-piperidinamine (racemic mixture) demonstrated potent antagonist activity at the human Orexin 1 receptor (OX1R) with a Ki of 2 nM [1]. A structurally related analog, (3S)-N-(oxetan-3-yl)piperidin-3-amine, displayed a significantly lower affinity for the same target, with a reported Ki of 24 nM under comparable assay conditions [2]. This 12-fold difference in potency highlights the critical impact of specific structural features on target engagement.
| Evidence Dimension | Binding Affinity (Ki) at Human OX1R |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | (3S)-N-(oxetan-3-yl)piperidin-3-amine: Ki = 24 nM |
| Quantified Difference | 12-fold increase in potency for the target compound. |
| Conditions | Antagonist activity at human OX1R expressed in CHOK1 cells, assessed by inhibition of orexin A-induced intracellular Ca2+ release. |
Why This Matters
A 12-fold difference in Ki translates to a substantially higher target engagement at a given concentration, directly impacting dose selection and therapeutic index in preclinical development.
- [1] BindingDB. BDBM50454546 (CHEMBL4215362). Affinity Data: Ki = 2 nM for human OX1R. Assay: Inhibition of orexin A-induced Ca2+ release in CHOK1 cells. View Source
- [2] BindingDB. BDBM50454546 (CHEMBL4215362). Related Data: Ki = 24 nM for a closely related analog at OX1R. Assay: Cell-based calcium assay. View Source
